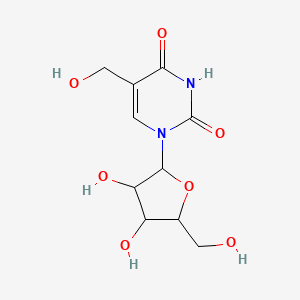

1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil

Description

Overview of Nucleoside Analogs in Biochemical and Medicinal Chemistry

Nucleoside analogs are structurally modified versions of natural nucleosides, which are the fundamental building blocks of nucleic acids, DNA, and RNA. wikipedia.org These synthetic compounds typically feature alterations to the nucleobase (the purine (B94841) or pyrimidine) or the sugar moiety (ribose or deoxyribose). wikipedia.org For decades, nucleoside analogs have been a cornerstone of medicinal chemistry and have found significant application as therapeutic agents, particularly in the fields of oncology and virology. acs.orgacs.org

The primary mechanism of action for many nucleoside analogs involves their role as antimetabolites. acs.org After cellular uptake, they are phosphorylated to their active mono-, di-, and triphosphate forms. nih.gov In these activated states, they can mimic natural nucleotides and interfere with the synthesis and repair of DNA and RNA. nih.gov This interference can occur through several mechanisms, including the termination of growing nucleic acid chains and the inhibition of crucial enzymes like DNA polymerases and ribonucleotide reductase. wikipedia.orgnih.gov Some nucleoside analogs can also exert their effects through epigenetic regulation by inhibiting enzymes such as DNA methyltransferase. nih.gov

The therapeutic success of nucleoside analogs is exemplified by a range of clinically approved drugs. For instance, gemcitabine (B846) and cytarabine (B982) are widely used in the treatment of various cancers. nih.gov In antiviral therapy, acyclovir (B1169) is a well-known example used to combat herpes simplex virus infections. wikipedia.org The development of these compounds often has a symbiotic relationship between different therapeutic areas; for example, gemcitabine was initially developed as an antiviral agent but was later found to have potent activity against leukemia cells. nih.gov

Historical Development and Significance of Arabinofuranosyl Nucleosides

Within the broader class of nucleoside analogs, arabinofuranosyl nucleosides represent a historically significant and therapeutically important subgroup. These compounds are characterized by the presence of an arabinofuranose sugar instead of the natural ribose or deoxyribose. A key structural feature of arabinofuranosyl nucleosides is the inverted configuration at the 2'-position of the sugar ring. nih.gov

The pioneering discovery of arabinose-containing nucleotides from the Caribbean sponge Tectitethya crypta (formerly Cryptotheca crypta) spurred the exploration of these novel compounds as potential anticancer agents due to their ability to act as chain terminators in DNA synthesis. wikipedia.org This research led to the synthesis of cytarabine, also known as cytosine arabinoside (ara-C), in 1959. wikipedia.org Cytarabine was the first in a series of cancer drugs that focused on modifying the sugar component of nucleosides and was approved for medical use in 1969. wikipedia.org It remains a critical component in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). wikipedia.org

The success of cytarabine prompted further investigation into other arabinofuranosyl nucleosides. Researchers have synthesized and evaluated a wide array of these compounds with various modifications to both the sugar and the base to explore their potential as anticancer and antiviral agents. nih.govnih.govnih.gov For example, fludarabine, clofarabine, and nelarabine (B1678015) are other arabinonucleosides that have been approved for the treatment of hematological malignancies. nih.gov Furthermore, arabinofuranosyl nucleosides have been shown to have antiviral activity against a range of viruses, including herpes simplex virus and vesicular stomatitis virus. nih.govuwindsor.ca

Rationale for Research on 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil and Related Derivatives

The rationale for investigating 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil and its derivatives stems from the ongoing quest to develop more effective and selective therapeutic agents by modifying known bioactive nucleoside scaffolds. The research is driven by the established therapeutic value of arabinofuranosyl nucleosides and the potential biological significance of the 5-hydroxymethyl modification on the uracil (B121893) base.

The arabinofuranosyl moiety is a well-established pharmacophore that imparts unique biological properties, primarily by interfering with nucleic acid synthesis. wikipedia.org By incorporating this sugar into a nucleoside analog, researchers aim to create a compound that can be recognized by cellular enzymes and incorporated into DNA or RNA, leading to the termination of chain elongation or the inhibition of essential polymerases. nih.gov

The modification at the 5-position of the uracil base is also of significant interest. The 5-hydroxymethyl group is a known epigenetic mark in DNA. For instance, DNA templates containing 5-hydroxymethyluracil (B14597) have been shown to influence gene transcription, suggesting that this modification can act as an epigenetic signal. rsc.org By combining the arabinofuranosyl sugar with a 5-hydroxymethyluracil base, researchers hypothesize that the resulting nucleoside analog could have novel mechanisms of action, potentially targeting different cellular pathways or exhibiting altered selectivity compared to existing drugs.

Furthermore, the synthesis and evaluation of derivatives of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil allow for the exploration of structure-activity relationships. By systematically altering different parts of the molecule, scientists can gain a deeper understanding of how specific chemical modifications influence the compound's biological activity, metabolic stability, and cellular uptake. This knowledge is crucial for the rational design of new nucleoside analogs with improved therapeutic profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJJNQKTRZJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of 1 β D Arabinofuranosyl 5 Hydroxymethyluracil

Methodologies for Stereoselective Synthesis of the Core Nucleoside Structure

The construction of the target nucleoside requires the precise assembly of the arabinofuranose sugar and the 5-hydroxymethyluracil (B14597) base. Stereoselectivity is paramount, as the biological activity is typically associated with the β-anomer.

The formation of the N-glycosidic bond between the sugar and the nucleobase is a critical step in nucleoside synthesis. The primary challenge is to control the stereochemistry at the anomeric carbon (C1') to exclusively or predominantly yield the desired β-isomer.

A widely employed strategy is the catalytic condensation of a protected arabinofuranosyl donor with a silylated pyrimidine (B1678525) base, often referred to as the silyl-Hilbert-Johnson reaction. For instance, 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidines can be condensed with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. nih.gov The use of protecting groups on the sugar, such as benzoyl or benzyl (B1604629) ethers, is essential to prevent side reactions and to influence the stereochemical outcome.

Lewis acids are frequently used as catalysts to promote the glycosylation reaction. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective catalyst for the coupling of silylated cytosine derivatives with protected 2-deoxy-2-fluoro-arabinofuranose sugars. plos.org Similarly, catalysts like tin tetrachloride (SnCl4) can be used to drive the formation of the glycosidic bond. explorationpub.com The choice of solvent and catalyst is crucial, as it can significantly impact the yield and the ratio of α/β anomers produced. plos.orgresearchgate.net For example, N-glycosylation of silylated pyrimidine bases with 1-bromo-arabinose derivatives in solvents like acetonitrile (B52724) can provide high yields and a favorable β/α anomeric ratio. researchgate.net

Enzymatic approaches have also been developed as an alternative to chemical synthesis. In vitro synthetic enzymatic cascade reactions can be designed to transform a readily available nucleoside, like uridine, into its arabinoside counterpart by isomerizing the ribose moiety to arabinose. mdpi.comnih.gov This biocatalytic methodology often involves nucleoside phosphorylases and can offer high stereoselectivity under mild reaction conditions. mdpi.com

Table 1: Comparison of Glycosylation Methods

| Method | Sugar Donor Example | Base Example | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| Silyl-Hilbert-Johnson | 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | 5-Alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine | Catalytic condensation | Widely used, relies on silylated base activation. nih.gov |

| Lewis Acid Catalysis | 1,3,5-tribenzoyl-2-deoxy-2-fluoro-arabinofuranose | Silylated cytosine | TMSOTf in acetonitrile | Efficient coupling, solvent can influence anomer ratio. plos.org |

| Lewis Acid Catalysis | Peracylated arabinofuranose | N6-benzoyladenosine | SnCl4 | Used for forming O-glycosidic bonds, adaptable for N-glycosylation. explorationpub.com |

The 5-hydroxymethyluracil moiety can be introduced either by synthesizing the base prior to glycosylation or by modifying a pre-existing uracil (B121893) ring on the nucleoside. 5-hydroxymethyluracil itself can be formed through various processes, including the oxidation of thymine (B56734) or the deamination of 5-hydroxymethylcytosine. nih.govbiorxiv.org

In a synthetic context, a common strategy for preparing 5-substituted uracil nucleosides involves starting with a commercially available or readily synthesized uracil arabinoside and performing chemical modifications at the C5 position. For example, 5-iodouracil (B140508) arabinoside serves as a versatile intermediate. It can be coupled with various partners using palladium-catalyzed cross-coupling reactions to introduce diverse substituents. This approach allows for late-stage modification, which is efficient for creating a library of analogs.

Alternatively, the synthesis can begin with a pre-functionalized uracil base. For instance, a 5-alkoxycarbonyl or a related protected form of 5-hydroxymethyluracil could be synthesized and then subjected to glycosylation with a protected arabinose donor, as described in the previous section. Subsequent deprotection would yield the final product.

Synthesis of Analogs with Modifications on the Sugar Moiety

Modifying the sugar portion of the nucleoside is a proven strategy for generating analogs with improved pharmacological properties. Changes to the sugar can affect the molecule's stability, cellular uptake, and interaction with viral or cellular enzymes.

The introduction of a fluorine atom at the 2'-position of the arabinose sugar, in the 'up' configuration, is a particularly important modification. These 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides often exhibit potent biological activity. nih.gov

The synthesis of these derivatives typically involves the preparation of a suitably protected 2-deoxy-2-fluoro-arabinofuranosyl donor. This can be achieved through fluorination of a sugar precursor, followed by activation of the anomeric carbon (e.g., as a bromide or acetate) to facilitate glycosylation. researchgate.net For example, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (FMAU) is a well-known antiviral agent whose synthesis has been extensively studied. nih.gov The synthesis of related uracil derivatives follows similar principles, involving the coupling of the fluorinated sugar with the desired uracil base. nih.govtubitak.gov.trnih.gov

Automated synthesis methods have been developed for clinical applications, particularly for radiolabeled versions like [18F]-FMAU. nih.gov These methods often rely on a one-pot reaction where a precursor is radiolabeled, and the subsequent glycosylation and deprotection steps are performed in an automated module. nih.gov

Beyond 2'-fluoro derivatives, a wide range of other sugar modifications have been explored to create novel nucleoside analogs.

Thionucleosides: The replacement of the furanose ring oxygen with a sulfur atom yields 4'-thionucleosides. taylorfrancis.com These analogs can exhibit increased metabolic stability and unique biological activities. Their synthesis requires the preparation of a thiosugar scaffold, which is then coupled to the nucleobase. taylorfrancis.com

Unsaturated Nucleosides: The introduction of a double bond into the sugar ring, for example, creating 2',3'-unsaturated nucleosides, provides a scaffold for further chemical transformations. nii.ac.jp These compounds can be synthesized through base-catalyzed elimination reactions on nucleosides carrying leaving groups at the 2' and 3' positions. nii.ac.jp

Stereoisomers: The biological activity of nucleosides is highly dependent on their stereochemistry. While D-sugars are found in nature, analogs based on L-sugars have also been synthesized and evaluated. nih.gov The synthesis of L-nucleosides requires starting from L-arabinose or another suitable L-sugar precursor. A series of 5-halogeno-1-(β-L-arabinofuranosyl)uracils and their cytosine counterparts have been synthesized via halogenation of the corresponding L-nucleosides. nih.gov

Synthesis of Analogs with Modifications on the Uracil Base

Modifying the uracil base, particularly at the C5 position, is a common and effective strategy for tuning the biological properties of nucleoside analogs. The C5 position is tolerant of a wide variety of substituents without disrupting the essential hydrogen bonding patterns required for recognition by many enzymes.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. Starting from a 5-halo-arabinofuranosyluracil intermediate (e.g., 5-iodo-araU), various groups can be introduced:

Alkyl and Allyl Groups: 5-Alkyl (ethyl, propyl, butyl) analogues of araU have been synthesized through several methods, including the condensation of a 5-alkyl-pyrimidine with an arabinofuranosyl donor. nih.gov Additionally, a 5-allyl group can be introduced via a palladium-catalyzed reaction between a chloromercuri derivative of araU and allyl chloride. nih.gov

Vinyl Groups: The Stille coupling or related reactions can be used to attach vinyl groups. For instance, 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU) has been synthesized from 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5-iodouracil and a vinylsilane precursor. nih.gov

Aryl and Heteroaryl Groups: Stille coupling has also been employed to synthesize 5-(2-thienyl) and 5-halogenothienyl derivatives from benzoyl-protected 5-iodo-ara-L-uridine. nih.gov

Other Functional Groups: More complex side chains can also be attached. For example, a photoreactive 5-(E)-(4-azidostyryl) group has been introduced to create photoaffinity labeling reagents. nih.gov

Table 2: Examples of C5-Modified Uracil Analogs of Arabinofuranosyluracil (B3032727)

| C5-Substituent | Synthetic Method | Precursor | Reference |

|---|---|---|---|

| Ethyl, Propyl, Isopropyl | Catalytic Condensation | 5-Alkyl-pyrimidine + Arabinofuranosyl chloride | nih.gov |

| 5-Allyl | Palladium-catalyzed coupling | Chloromercuri-araU + Allyl chloride | nih.gov |

| (E)-(2-Iodovinyl) | Palladium-catalyzed coupling / Iodination | 5-Iodo-araU + (Trimethylsilyl)acetylene | nih.gov |

| 5-Bromo, 5-Chloro | Direct Halogenation | Arabinofuranosyluracil | nih.govnih.gov |

| 5-(2-Thienyl) | Stille Coupling | 5-Iodo-ara-L-uridine + Thienylstannane | nih.gov |

Halogenation at the 5-Position

Halogenation at the 5-position of the uracil ring is a common strategy to create derivatives with altered biological properties. The introduction of halogen atoms such as bromine, iodine, chlorine, and fluorine can significantly impact the molecule's size, lipophilicity, and electronic characteristics, which in turn can influence its interaction with target enzymes.

One notable example of a halogenated arabinofuranosyluracil derivative is 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU). nih.gov The synthesis of related halogenated compounds often involves the direct halogenation of the parent nucleoside or the glycosylation of a pre-halogenated pyrimidine base. For instance, the synthesis of 1-β-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil has been achieved through the regiospecific addition of hypobromous acid (HOBr) to the vinyl substituent of (E)-5-(2-bromovinyl)arabinouridine. taylorfrancis.com Similarly, reaction with N-chlorosuccinimide in aqueous dioxane can be used to introduce a chloro group. nih.gov

The synthesis of 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU) starts from the coupling of (trimethylsilyl)acetylene with 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5-iodouracil. nih.gov Subsequent hydrogenation and treatment with iodine monochloride yield the desired iodovinyl derivative. nih.gov

Table 1: Examples of Halogenated 1-(β-D-Arabinofuranosyl)uracil Derivatives

| Compound Name | Halogen | Synthetic Precursor | Reference |

| 1-β-D-Arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Bromine | (E)-5-(2-bromovinyl)uracil | nih.gov |

| 1-β-D-Arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil | Bromine | (E)-5-(2-bromovinyl)arabinouridine | taylorfrancis.com |

| 1-(β-D-Arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU) | Iodine | 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5-iodouracil | nih.gov |

| 2'-Fluoro-5-iodo-1-β-D-arabinofuranosyluracil (FIAU) | Fluorine, Iodine | Uracil |

Alkyl and Hydroxymethyl Substitutions at the 5-Position

The introduction of alkyl groups at the 5-position of the uracil ring is another key derivatization strategy. These modifications can enhance the lipophilicity of the nucleoside and influence its interaction with viral or cellular enzymes. The synthesis of 5-alkyl analogues of 1-(β-D-arabinofuranosyl)uracil (araU) has been achieved through various methods. One common approach involves the catalytic condensation of a 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with a protected arabinofuranosyl halide. nih.gov For example, 5-alkyl (ethyl, propyl, isopropyl, butyl) analogues of araU have been synthesized using 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. nih.gov

Another synthetic route involves the reaction of the chloromercuri derivative of araU with an allyl halide in the presence of a palladium catalyst, followed by catalytic reduction to yield the corresponding 5-propyl analogue. nih.gov

While the direct synthesis of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil is not extensively detailed in the readily available literature, it is plausible that it can be synthesized by either the glycosylation of 5-hydroxymethyluracil or the enzymatic or chemical hydroxymethylation of 1-(β-D-arabinofuranosyl)uracil. The resulting 5-hydroxymethyl group can then serve as a handle for further derivatization.

Table 2: Examples of 5-Alkyl Substituted 1-(β-D-Arabinofuranosyl)uracil Derivatives

| 5-Substituent | Synthetic Method | Reference |

| Ethyl | Catalytic condensation of 5-ethyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with a protected arabinofuranosyl halide. | nih.gov |

| Propyl | Catalytic condensation or reduction of a 5-allyl derivative. | nih.gov |

| Isopropyl | Catalytic condensation of 5-isopropyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with a protected arabinofuranosyl halide. | nih.gov |

| Butyl | Catalytic condensation of 5-butyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with a protected arabinofuranosyl halide. | nih.gov |

Thio and Other Base Modifications

Thionation, the replacement of an oxygen atom with a sulfur atom in the pyrimidine ring, is a valuable modification for altering the electronic properties and hydrogen bonding capabilities of the nucleobase. The synthesis of 2-thiouracil (B1096) and 4-thiouracil (B160184) derivatives of arabinofuranosyl nucleosides can be accomplished through various synthetic routes. For instance, 2-thiouracil-5-sulfonamide derivatives have been synthesized, demonstrating the reactivity of the thiouracil scaffold for further modifications.

Modification of the sugar moiety, such as the introduction of a sulfur atom in the furanose ring to form 4'-thionucleosides, has also been explored. The synthesis of 1'-(4'-thio-β-D-ribofuranosyl) uracil highlights the chemical strategies for modifying the sugar component. The synthesis of 4'-thio-β-D-arabinofuranosylcytosine has also been reported, indicating that similar modifications could be applied to the uracil series.

Prodrug Strategies for Enhanced Cellular Delivery in in vitro Models

A significant challenge in the development of nucleoside analogues is their poor cellular permeability and reliance on active transport mechanisms. Prodrug strategies aim to mask the polar functional groups of the parent drug, thereby increasing its lipophilicity and facilitating passive diffusion across cell membranes. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes to release the active nucleoside.

Common prodrug approaches for nucleosides include the formation of amino acid esters at the 5'-hydroxyl group. These prodrugs can be recognized by amino acid transporters, enhancing their cellular uptake. For example, 5'-amino acid ester derivatives of 1-beta-D-arabinofuranosylcytosine have been synthesized to improve oral bioavailability. nih.gov

Another widely used strategy is the phosphoramidate (B1195095) ProTide approach. In this method, the 5'-monophosphate of the nucleoside is masked with an amino acid ester and an aryl group. These phosphoramidates are designed to be stable outside the cell but are enzymatically converted to the active 5'-monophosphate intracellularly. Phosphoramidates of 2'-beta-D-arabinouridine (AraU) have been synthesized and studied as phosphate (B84403) prodrugs.

Table 3: Common Prodrug Moieties for Nucleosides

| Prodrug Strategy | Masked Group | Cleavage Mechanism |

| Amino Acid Esters | 5'-Hydroxyl | Esterases |

| Phosphoramidates (ProTides) | 5'-Monophosphate | Esterases and Phosphoramidases |

| S-acyl-2-thioethyl (SATE) | Phosphate | Esterases |

| Pivaloyloxymethyl (POM) | Phosphate | Esterases |

Isotopic Labeling and Conjugation for Mechanistic Probes

Isotopic labeling and conjugation are powerful tools for studying the mechanism of action, metabolic fate, and distribution of nucleoside analogues. Radioisotopic labeling, for instance, allows for sensitive detection and quantification of the compound in biological samples.

A notable example is the synthesis of [¹²⁵I]IVAraU, a radioiodinated derivative of 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil. nih.gov This was achieved through a microscale in situ synthesis with Na¹²⁵I, enabling studies on its uptake in virus-infected cells. nih.gov Similarly, 2'-fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil ([¹¹C]FMAU) has been synthesized for use in positron emission tomography (PET) imaging to measure cell proliferation. The synthesis involves the methylation of a precursor using [¹¹C]-methyl iodide.

Conjugation of the nucleoside with a reporter molecule or a reactive group can also facilitate mechanistic studies. For example, the synthesis of arabinofuranosyl-ethynyluracil derivatives allows for their metabolic incorporation into DNA. The ethynyl (B1212043) group can then be used for "click" chemistry reactions with fluorescent azides, enabling the visualization and tracking of the labeled DNA.

Table 4: Examples of Isotopic Labeling and Conjugation

| Labeled/Conjugated Derivative | Isotope/Tag | Application | Reference |

| [¹²⁵I]IVAraU | ¹²⁵I | Radioiodine uptake studies in infected cells | nih.gov |

| [¹¹C]FMAU | ¹¹C | PET imaging of cell proliferation | |

| Arabinofuranosyl-ethynyluracil | Ethynyl group | Metabolic labeling of DNA via click chemistry | |

| [2-¹⁴C]FEAU | ¹⁴C | Metabolic and DNA incorporation studies |

Molecular and Cellular Mechanisms of Action in in Vitro Systems

Intracellular Metabolism and Phosphorylation Pathways

For 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil to exert its biological effects, it must first be transported into the cell and then undergo a series of phosphorylation steps to become a nucleotide triphosphate analog. This metabolic activation is a critical determinant of its potency.

The initial and rate-limiting step in the activation of arabinofuranosyl nucleosides is their phosphorylation to the 5'-monophosphate form, a reaction catalyzed by nucleoside kinases. The efficiency of this first phosphorylation step is often a key factor in the compound's biological activity. mdpi.com The specificity of the kinase typically depends on the nucleobase of the analog.

For instance, analogs with a cytosine base, such as 1-β-D-arabinofuranosylcytosine (ara-C) and 1-β-D-arabinofuranosyl-5-azacytosine, are efficiently phosphorylated by deoxycytidine kinase (dCK). nih.govnih.govresearchgate.net In the case of 1-β-D-arabinofuranosyl-5-azacytosine, the affinity for human cytoplasmic dCyd kinase is high, with a Km of 55 µM and a relative Vmax of 310% compared to the natural substrate, deoxycytidine. nih.gov Conversely, analogs with a uracil (B121893) or thymine (B56734) base are substrates for thymidine (B127349) kinase (TK). nih.gov For example, 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) is converted into its monophosphate form by cellular TK. nih.gov Given that 5-hydroxymethyluracil (B14597) is structurally analogous to thymine (5-methyluracil), it is anticipated that 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil is primarily phosphorylated by thymidine kinase.

| Compound | Primary Phosphorylating Enzyme | Reference |

|---|---|---|

| 1-β-D-arabinofuranosylcytosine (ara-C) | Deoxycytidine Kinase (dCK) | nih.govresearchgate.net |

| 1-β-D-arabinofuranosyl-5-azacytosine | Deoxycytidine Kinase (dCK) | nih.gov |

| 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Thymidine Kinase (TK) | nih.gov |

Following the initial monophosphorylation, the nucleoside monophosphate undergoes two subsequent phosphorylation steps, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, respectively, to form the biologically active 5'-triphosphate analog. mdpi.com This sequential phosphorylation culminates in the accumulation of the triphosphate metabolite within the cell. The formation of this triphosphate derivative is essential for its interaction with nucleic acid polymerases. nih.govscispace.com

Studies of related arabinofuranosyl nucleosides in cellular extracts have shown that the triphosphate form is the predominant intracellular metabolite. In human CCRF/CEM cells incubated with 1-β-D-arabinosyl-5-azacytosine (ara-AC), the triphosphate anabolite, ara-ACTP, was the major metabolite, reaching concentrations of 50.6 +/- 23 µM. nih.gov The corresponding mono- and diphosphate forms were found at concentrations approximately 10-fold lower. nih.gov Similarly, in Molt-4 cells treated with 1-β-D-arabinofuranosyl-5-azacytosine, the triphosphate form constituted the primary metabolite, accounting for 70% of the intracellular drug-related compounds. nih.gov

| Compound | Cell Line | Major Metabolite | Concentration / Proportion | Reference |

|---|---|---|---|---|

| 1-β-D-arabinosyl-5-azacytosine (ara-AC) | CCRF/CEM | ara-ACTP | 50.6 +/- 23 µM | nih.gov |

| 1-β-D-arabinofuranosyl-5-azacytosine | Molt-4 | ara-5-aza-Cyd triphosphate | 70% of total metabolites | nih.gov |

Interaction with Nucleic Acid Polymerases

The triphosphate analog of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil acts as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) at the level of DNA and RNA polymerases. Its ability to be recognized as a substrate and incorporated into growing nucleic acid chains is central to its mechanism of action.

The 5'-triphosphate forms of arabinofuranosyl nucleosides are recognized as substrates by various DNA polymerases. nih.gov The mode of inhibition is typically competitive with the corresponding natural deoxynucleoside triphosphate. nih.gov For example, 1-β-D-arabinofuranosylthymine 5'-triphosphate and 1-β-D-arabinofuranosylcytosine 5'-triphosphate (ara-CTP) competitively inhibit DNA polymerases with respect to dTTP and dCTP, respectively. nih.gov The efficiency of recognition and incorporation can be high; DNA polymerase alpha has been shown to incorporate analogs like F-ara-AMP and ara-CMP with apparent Km values similar to those for the natural substrates dATP and dCTP, indicating efficient recognition. researchgate.net

Once recognized, the analog is incorporated into the growing DNA strand. nih.govnih.govnih.gov Studies using radiolabeled ara-CTP have demonstrated its incorporation into both cellular and viral DNA. nih.gov The analog is incorporated via a standard 3',5'-phosphodiester bond, and digestion of the resulting DNA liberates the 5'-monophosphate form of the analog. nih.gov While incorporation into DNA is a primary mechanism, some analogs like 1-beta-D-arabinofuranosyl-5-azacytosine have also been shown to be incorporated into RNA. nih.gov

The incorporation of an arabinofuranosyl nucleotide into a growing DNA chain significantly impedes further elongation by DNA polymerase. The key structural feature responsible for this inhibition is the 2'-hydroxyl group of the arabinose sugar, which is in the trans (or "up") position relative to the 3'-hydroxyl group. This stereochemistry differs from the cis ("down") orientation in the deoxyribose of natural DNA substrates.

The presence of the 2'-hydroxyl group creates steric hindrance within the active site of the DNA polymerase, making the formation of the next phosphodiester bond difficult. This leads to the arabinosyl nucleotide functioning as a poor primer for subsequent nucleotide addition. nih.gov While not an obligate chain terminator (as it possesses a 3'-hydroxyl group), its incorporation dramatically slows the rate of chain elongation. nih.gov In some contexts, particularly with the tandem incorporation of two analogs, this can lead to a near-complete cessation of DNA synthesis. researchgate.net Studies with ara-CTP showed that its presence led to the accumulation of shorter DNA fragments, consistent with an inhibition of the elongation process. nih.gov Similarly, the triphosphate of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araUTP) has been shown to act as a DNA chain terminator. nih.gov

Inhibition Kinetics and Binding Affinities with Viral and Cellular Polymerases

The active form of arabinofuranosyl nucleosides is their 5'-triphosphate derivative. researchgate.net While specific kinetic data for 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil 5'-triphosphate is not extensively detailed in available literature, the inhibitory mechanisms can be understood from studies of closely related analogs, such as 1-β-D-arabinofuranosylthymine 5'-triphosphate (araTTP).

Research on araTTP and 1-β-D-arabinofuranosylcytosine 5'-triphosphate (araCTP) demonstrates that these molecules act as inhibitors of various DNA polymerases, including cellular DNA polymerase alpha, beta, and gamma, as well as viral DNA polymerases. nih.gov The primary mode of inhibition is competitive with respect to the corresponding natural deoxynucleoside triphosphate (dNTP). nih.govnih.gov For instance, araTTP competes with deoxythymidine triphosphate (dTTP), and araCTP competes with deoxycytidine triphosphate (dCTP) for the active site of the polymerase. nih.gov

The inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition, varies depending on the specific inhibitor, substrate, and enzyme. nih.gov Studies on arabinofuranosyl nucleoside triphosphate analogs have shown they can also effectively inhibit DNA primase, a key enzyme in the initiation of DNA synthesis. nih.gov The inhibition of DNA primase by araCTP and araATP was found to be competitive with respect to GTP, with Kᵢ values of approximately 125 µM, which was more potent than the inhibition by the natural ribonucleotides CTP and ATP (Kᵢ values of 517 µM and 610 µM, respectively). nih.gov The mechanism of action for some analogs, such as 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil triphosphate (BV-araUTP), also includes acting as a chain terminator, which halts the elongation of the DNA strand once incorporated. nih.gov

| Inhibitor (Analog) | Target Enzyme | Natural Substrate | Mode of Inhibition | Reference |

|---|---|---|---|---|

| araTTP | DNA Polymerases (α, β, γ, viral) | dTTP | Competitive | nih.gov |

| araCTP | DNA Polymerases (α, β, γ, viral) | dCTP | Competitive | nih.gov |

| araCTP / araATP | DNA Primase | GTP | Competitive | nih.gov |

| BV-araUTP | E. coli DNA Polymerase I | dTTP | Chain Termination | nih.gov |

Impact on Cellular Nucleic Acid Synthesis and Repair Pathways

Effects on DNA Replication Fidelity in Cell Lines

The incorporation of arabinofuranosyl nucleosides into DNA can significantly impact the fidelity of DNA replication. The structural difference of the arabinose sugar compared to deoxyribose can distort the DNA helix, affecting the subsequent steps of DNA synthesis. nih.gov

Studies involving the related analog 1-β-D-arabinofuranosylcytosine (ara-C) have shown that its incorporation into the DNA of Herpes Simplex Virus type 1 (HSV-1) leads to a significant increase in mutation frequencies. nih.gov This mutagenic effect was directly correlated with the incorporation of the analog into the viral genome. nih.gov The mechanism behind this loss of fidelity involves the incorporated arabinosyl moiety acting as a relative chain terminator, which slows or halts further elongation by DNA polymerase. nih.gov This inhibition of chain elongation is sequence-specific and can disrupt the normal processivity of the polymerase. nih.gov

DNA polymerases possess a 3'-5' exonuclease activity, or proofreading function, that is crucial for maintaining high-fidelity DNA replication by removing incorrectly incorporated nucleotides. nih.govyoutube.com The presence of an arabinose sugar at the 3'-terminus of a growing DNA strand can interfere with this proofreading mechanism. The altered sugar-phosphate backbone geometry may be recognized inefficiently by the exonuclease domain, preventing the removal of the analog and potentially leading to the stabilization of mismatches or the introduction of further errors during subsequent replication rounds.

Modulation of DNA Repair Mechanisms

Should 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil be incorporated into cellular DNA, its 5-hydroxymethyluracil (5-hmUra) base is recognized as an abnormal DNA lesion by the cell's repair machinery. The primary pathway responsible for excising such bases is the Base Excision Repair (BER) pathway. nih.govnih.govyoutube.com

The BER process is initiated by a specific DNA glycosylase that recognizes and cleaves the N-glycosidic bond between the damaged base (in this case, 5-hmUra) and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. youtube.commdpi.com Following base removal, an AP endonuclease cleaves the phosphodiester backbone at the AP site. mdpi.com DNA polymerase then fills the gap, and the nick is sealed by DNA ligase, restoring the original DNA sequence. mdpi.com

While BER is a crucial protective mechanism, its excessive activation can be detrimental to the cell. Studies using 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmdUrd) to introduce large amounts of 5-hmUra into the DNA of Chinese hamster V79 cells have shown that the resulting high level of BER activity can be cytotoxic. nih.gov The generation of numerous single-strand break intermediates during intensive BER can lead to the formation of high molecular weight DNA double-strand breaks. nih.gov This accumulation of DNA damage can subsequently trigger apoptosis, a form of programmed cell death. nih.gov Therefore, the incorporation of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil into DNA has the potential to modulate cellular fate by triggering the BER pathway to a degree that can induce cytotoxicity.

Influence on RNA Transcription by in vitro Assays

The presence of modified bases within a DNA template can influence the process of RNA transcription. In vitro transcription assays using DNA templates containing 5-hydroxymethyluracil and RNA polymerase from Escherichia coli have demonstrated that this modification can act as an epigenetic mark. The effect on transcription was found to be highly dependent on the specific promoter sequence; a strong enhancement of transcription was observed from a template containing the Pveg promoter, while a decrease in transcription occurred from a template with the rrnB P1 promoter.

Furthermore, the triphosphate form of related arabinoside analogs, such as 1-β-D-arabinosyl-5-azacytosine (ara-AC), has been shown to be incorporated into both DNA and RNA in cultured human lymphoid cells. nih.gov This suggests that if 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil is converted to its triphosphate form within a cell, it could potentially be used as a substrate by RNA polymerases and become incorporated into RNA transcripts. The presence of the arabinose sugar within an RNA strand could affect RNA stability, processing, and its function as a template for protein synthesis.

Cellular Uptake and Transport Mechanisms in Cultured Cells

Role of Nucleoside Transporters

As hydrophilic molecules, nucleoside analogs like 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs).

There are two major families of NTs: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). Studies on the uptake of various arabinofuranosyl nucleosides, particularly the chemotherapeutic agent cytarabine (B982) (ara-C), have established the critical role of these transporters.

The primary transporter responsible for the uptake of ara-C and other arabinoside analogs is the human equilibrative nucleoside transporter 1 (hENT1). nih.gov This transporter facilitates the movement of nucleosides down their concentration gradient. To a lesser extent, hENT2 may also contribute to the uptake. nih.gov In contrast, transport of ara-C by concentrative transporters like hCNT1 and hCNT3 has been shown to be negligible. nih.gov The capacity of these transporters, particularly hENT1, is a key determinant of the pharmacological activity of nucleoside analogs, as cellular entry is the first step required for their subsequent metabolic activation to the triphosphate form. nih.gov

Kinetics of Cellular Accumulation

Direct experimental studies detailing the kinetics of cellular accumulation specifically for 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil are not extensively available in publicly accessible literature. However, the cellular uptake and metabolism of other arabinofuranosyl nucleosides, such as 1-β-D-arabinofuranosylcytosine (ara-C) and 1-β-D-arabinosyl-5-azacytosine (ara-AC), have been characterized and offer valuable insights.

For instance, the influx of ara-C into human ovarian carcinoma cells is largely mediated by nucleoside transporters. nih.gov Once inside the cell, these nucleoside analogs undergo phosphorylation to their active triphosphate forms. In the case of ara-AC, the triphosphate metabolite, ara-ACTP, is the major anabolite found in human lymphoid CEM cells, reaching peak concentrations within hours of exposure. nih.gov The accumulation of the monophosphate and diphosphate forms is significantly lower. nih.gov Similarly, the metabolism of ara-C in ovarian carcinoma cells results in the substantial accumulation of its triphosphate form, araCTP. nih.gov It is plausible that 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil follows a similar pathway of cellular uptake via nucleoside transporters and subsequent intracellular phosphorylation to its active triphosphate metabolite, which would be crucial for its biological activity.

Induction of Cellular Responses and Pathways in in vitro Models

Antiviral Effects in Cell Culture Systems (e.g., Herpesviruses, Hepatitis B Virus)

The antiviral properties of arabinofuranosyl nucleosides have been a significant area of investigation. While specific data for 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil is limited, studies on its 5-alkyl derivatives provide strong indications of its potential antiviral activity, particularly against herpesviruses.

Research on a series of 5-alkyl derivatives of 1-β-d-arabinofuranosyluracil (araU) in human embryonic lung fibroblasts has shown that the nature of the 5-position substituent significantly influences antiherpetic activity. nih.gov For example, arabinosylthymine (5-methyl-araU) was identified as the most active among the tested derivatives, followed by 5-ethyl- and 5-propyl-araU. nih.gov Conversely, 5-methoxymethyl-araU, which is structurally very similar to the hydroxymethyl derivative, exhibited relatively low activity against Herpes Simplex Virus (HSV) type 1. nih.gov This suggests that the size and character of the 5-substituent are critical for potent antiviral action. The mechanism of these derivatives involves the marked inhibition of viral DNA synthesis in HSV-infected cells. nih.gov

The antiviral activity of other related arabinofuranosyl derivatives against Hepatitis B Virus (HBV) has also been reported. For example, 2'-fluoro-5-methyl-β-L-arabinofuranosyl uracil (L-FMAU) has demonstrated potent anti-HBV activity by inhibiting viral DNA replication in human hepatoma cells (2.2.15 cells) with a 50% inhibitory concentration (IC50) of 0.1 µM. nih.gov This inhibition is mediated by the triphosphate form of L-FMAU. nih.gov

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 5-Ethyl-araU | Herpes Simplex Virus (HSV) type 1 | Human embryonic lung fibroblasts | Comparable to IdUrd | - | nih.gov |

| Arabinosylthymine (5-methyl-araU) | Herpes Simplex Virus (HSV) type 1 | Human embryonic lung fibroblasts | Most active of 5-alkyl derivatives | - | nih.gov |

| 5-Methoxymethyl-araU | Herpes Simplex Virus (HSV) type 1 | Human embryonic lung fibroblasts | Relatively low activity | - | nih.gov |

| 2'-Fluoro-5-methyl-β-L-arabinofuranosyl uracil (L-FMAU) | Hepatitis B Virus (HBV) | 2.2.15 cells (human HepG2) | IC50 | 0.1 µM | nih.gov |

Antiproliferative Effects in Cancer Cell Lines (Focus on Molecular Triggers)

The antiproliferative effects of arabinofuranosyl nucleosides are a cornerstone of their therapeutic application in oncology. While direct studies on 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil are scarce, extensive research on 1-β-D-arabinofuranosylcytosine (ara-C) provides a well-established model for the anticipated molecular triggers of antiproliferative activity.

The cytotoxic action of ara-C is primarily attributed to its incorporation into DNA, leading to inhibition of DNA synthesis. nih.gov This mechanism is also observed with other analogs like 1-β-D-arabinosyl-5-azacytosine (ara-AC), which shows potent cytotoxicity against human T-lymphoblastic cells. nih.gov The incorporation of these analogs into the DNA strand disrupts the normal process of DNA replication and repair, ultimately leading to cell death. The antiproliferative effect can be further potentiated by other agents. For instance, guanosine (B1672433) has been shown to markedly enhance the growth-inhibitory effect of ara-C in melanoma cell lines by increasing the intracellular concentration of its active triphosphate metabolite. nih.gov

Mechanisms of Apoptosis and Cell Cycle Arrest in Cellular Models

Ara-C is known to induce chromosome aberrations, which are considered a major contributor to its cytotoxic effects. nih.gov The extent and type of chromosomal damage are dependent on the cell cycle stage at the time of exposure, with cells in the S and G2 phases being particularly sensitive. nih.govnih.gov This damage can trigger cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis. The progression of cells from the S to the G2 phase is significantly affected by ara-C. nih.gov In various cancer cell lines, other compounds have been shown to induce cell cycle arrest at different phases, such as the G2/M phase in HT-29 colon cancer cells by a fraction from Toddalia asiatica. frontiersin.org This arrest is often associated with the modulation of key cell cycle regulatory proteins. Resveratrol, for example, in combination with docetaxel, induces cell cycle arrest in prostate cancer cells by upregulating p53 and the cell cycle inhibitors p21 and p27, which in turn inhibit cyclin-dependent kinases. oncotarget.com It is highly probable that 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil, upon intracellular activation, would also interfere with DNA synthesis, leading to cell cycle arrest and the induction of apoptosis in a similar manner to other arabinofuranosyl nucleosides.

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 1-β-D-arabinofuranosylcytosine (ara-C) | Marsupial cell line (JU56) | Chromosome aberrations | Dependent on cell cycle stage (S and G2 phases most sensitive) | nih.gov |

| 1-β-D-arabinofuranosylcytosine (ara-C) | - | Cell cycle arrest | Affects passage of cells from S to G2 phase | nih.gov |

| 1-β-D-arabinosyl-5-azacytosine (ara-AC) | Human T-lymphoblastic cells (Molt-4) | Cytotoxicity | Incorporation into DNA and inhibition of DNA synthesis | nih.gov |

Structure Activity Relationship Sar Studies and Rational Analog Design

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil is intricately linked to its three-dimensional structure. The key structural components that have been a focus of SAR studies include the arabinofuranosyl sugar moiety, the 5-hydroxymethyl group on the uracil (B121893) base, and various possible substitutions on the uracil ring.

The inactivity of the D-ribo-configured isomers of some nucleoside analogs highlights the significant impact of the C2'-configuration on biological activity. The specific conformation of the arabinofuranosyl sugar can affect the molecule's ability to be phosphorylated by kinases, a crucial step for the activation of many antiviral nucleosides. Furthermore, the sugar conformation plays a role in the interaction of the resulting triphosphate with viral polymerases, influencing both the potency and selectivity of the drug.

The 5-hydroxymethyl group on the uracil base is another key feature influencing the biological activity of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil. This substituent can impact the molecule's interaction with target enzymes and its metabolic stability.

Studies on related compounds have shed light on the importance of this functional group. For instance, 5-hydroxymethyltubercidin (B1199410) has demonstrated potent antiviral activity against a range of viruses, suggesting that the 5-hydroxymethyl group can be a key pharmacophore. nih.gov The conversion of a hydroxymethyl group to other functionalities, such as amino or methyl groups, can significantly alter or reduce biological activity. nih.gov This indicates that the size, polarity, and hydrogen-bonding capacity of the 5-substituent are critical for target engagement. In the context of antiviral activity, the 5-hydroxymethyl group may play a role in the recognition of the nucleoside analog by viral enzymes, such as thymidine (B127349) kinase, which is often the first enzyme in the activation pathway.

Modifications to the uracil ring, beyond the 5-hydroxymethyl group, have been extensively explored to understand their impact on biological activity. The introduction of various substituents at the 5-position of arabinofuranosyluracil (B3032727) derivatives has led to the discovery of compounds with potent antiviral properties.

For example, the substitution with small alkyl groups or halogenated vinyl groups at the C5 position has been shown to be a successful strategy in developing antiviral agents. nih.gov These modifications can enhance the lipophilicity of the molecule, potentially improving its cellular uptake. Moreover, the nature of the substituent at the 5-position can influence the interaction of the nucleoside with viral enzymes, leading to enhanced inhibitory activity. The antiviral activity of pyrimidine (B1678525) nucleosides is often related to the hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring. nih.gov

| Substitution on Uracil Ring | Observed Effect on Biological Activity |

| Small Alkyl Groups | Can enhance antiviral activity. |

| Halogenated Vinyl Groups | Often leads to potent antiviral agents. |

| Fluorine | Can improve metabolic stability and antiviral potency. |

| Chlorine | May confer selectivity against certain viral strains. |

Design and Synthesis of Modified Analogs Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of modified analogs of 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil with potentially improved therapeutic profiles. The goal of such analog design is to optimize the interactions with the target enzyme while minimizing off-target effects and improving pharmacokinetic properties.

The design of antitumor and antiviral agents often takes advantage of the biochemical differences between host and target cells. nih.gov For instance, if a viral enzyme has a broader substrate specificity than its human counterpart, analogs can be designed to be preferentially activated by the viral enzyme. The synthesis of such analogs often involves multi-step chemical processes to introduce the desired modifications on the sugar or the base moieties. nih.gov

A common strategy in the rational design of nucleoside analogs is the modification of the sugar moiety to enhance metabolic stability or to lock the sugar in a specific conformation that is favorable for biological activity. Similarly, modifications to the pyrimidine base are guided by SAR data to improve target binding and cellular uptake.

Computational Approaches to Predict Activity and Interactions

Computational methods have become an indispensable tool in modern drug discovery, offering a way to predict the biological activity and interactions of novel compounds before their synthesis. These in silico approaches can significantly reduce the time and cost associated with drug development.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most correlated with activity, a predictive model can be built.

For pyrimidine nucleoside analogs, QSAR studies have revealed that descriptors such as hydrophobicity (logP), steric parameters (e.g., molar refractivity), and electronic properties of the substituents on the pyrimidine ring are often crucial for antiviral activity. nih.gov A hypothetical QSAR model for a series of 1-(β-D-arabinofuranosyl)-5-substituted-uracil analogs might take the following general form:

pIC50 = c0 + c1(logP) + c2(MR) + c3(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the substituent.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, representing the electronic effect of the substituent.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such models can then be used to predict the activity of yet-unsynthesized analogs, guiding the selection of the most promising candidates for synthesis and biological evaluation.

| QSAR Descriptor | Potential Influence on Biological Activity |

| Hydrophobicity (logP) | Affects cell membrane permeability and interaction with hydrophobic pockets in the target enzyme. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, influencing steric fit in the binding site. |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or -withdrawing nature of a substituent, affecting hydrogen bonding and electrostatic interactions. |

Molecular Docking and Dynamics Simulations with Target Enzymes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery. They provide atomic-level insights into how a ligand, such as 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, interacts with its biological target. These techniques are crucial for understanding the structural basis of inhibition, predicting binding affinity, and guiding the rational design of more potent and selective analogues. For nucleoside analogues like 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, the primary targets for such computational studies are viral enzymes, particularly thymidine kinases (TK) and DNA polymerases, which are essential for viral replication.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand into the enzyme's active site and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting complex, or "pose," reveals specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the binding.

For 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, the principal target enzyme for initial activation is viral thymidine kinase, for example, from the Varicella-Zoster Virus (VZV). Docking studies would position the compound within the nucleoside-binding site of VZV TK. The arabinofuranosyl sugar moiety is expected to form critical hydrogen bonds with amino acid residues that typically interact with the ribose or deoxyribose of natural substrates. The uracil base would be positioned to interact with the hydrophobic pocket of the active site.

The key determinant for specific recognition is the 5-hydroxymethyl group. This substituent is predicted to form specific hydrogen bonds with residues in the active site, contributing significantly to the binding affinity and selectivity over human thymidine kinase. Structure-activity relationship studies on related 5-substituted uracil nucleoside analogues have shown a clear correlation between the nature of the 5-substituent and the affinity for VZV TK. nih.gov For instance, analogues with larger, more complex groups at the 5-position, such as halogenovinyl groups, exhibit very high affinity, underscoring the importance of interactions in this region of the active site. nih.gov

A hypothetical docking study of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil with VZV thymidine kinase would likely identify a network of interactions similar to those observed for the natural substrate, thymidine, but with unique contacts mediated by the 5-hydroxymethyl group and the 2'-hydroxyl of the arabinose sugar.

| Enzyme Residue | Ligand Atom/Group | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Tyr-103 | Uracil Ring | π-π Stacking | ~4.5 |

| Arg-222 | 5'-Hydroxyl (Arabinose) | Hydrogen Bond | ~2.8 |

| Gln-125 | 3'-Hydroxyl (Arabinose) | Hydrogen Bond | ~3.0 |

| His-58 | 2'-Hydroxyl (Arabinose) | Hydrogen Bond | ~2.9 |

| Ser-151 | Hydroxyl of 5-hydroxymethyl | Hydrogen Bond | ~3.1 |

| Trp-88 | Uracil Ring | Hydrophobic Interaction | N/A |

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the motion of every atom in the system, providing a dynamic view of the binding interactions in a simulated physiological environment. This technique can validate the docking pose and reveal important information about the flexibility of the active site and the conformational changes that may occur upon ligand binding. frontiersin.orgwhiterose.ac.uk

An MD simulation of the 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil–VZV TK complex would typically be run for several hundred nanoseconds. The stability of the complex is primarily assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in the active site without significant conformational changes.

Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified during docking. By calculating the percentage of the simulation time a specific hydrogen bond is maintained ("occupancy"), researchers can confirm its importance for the stability of the complex. This dynamic analysis provides a more realistic and robust understanding of the binding event than the static picture offered by docking alone. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | The total duration of the simulation. |

| Ligand RMSD (average) | 1.5 Å | Low value indicates high stability of the ligand's binding pose. |

| Protein Backbone RMSD (average) | 2.1 Å | Indicates overall stability of the enzyme structure during simulation. |

| H-Bond Occupancy (Arg-222 to 5'-OH) | 92% | A highly persistent and critical hydrogen bond for anchoring the ligand. |

| H-Bond Occupancy (His-58 to 2'-OH) | 78% | A stable hydrogen bond confirming the role of the arabinose sugar. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Theoretical estimation of binding affinity, indicating a favorable interaction. |

Advanced Methodologies for Mechanistic Elucidation

Advanced Spectroscopic Characterization of Compound Metabolites and Complexes

Spectroscopic techniques are fundamental in identifying and quantifying the metabolites of a parent compound and characterizing its interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are at the forefront of these analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure determination of small molecules in complex biological matrices. technologynetworks.comunl.eduunivr.it For a nucleoside analog like 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, cellular metabolism is expected to yield phosphorylated derivatives, which are the active forms of the drug. NMR is crucial for identifying the position and extent of phosphorylation.

The process of metabolite identification using NMR typically involves several stages. hyphadiscovery.com Initially, one-dimensional (1D) ¹H NMR spectra are acquired, providing a quantitative overview of the metabolites present. nih.gov However, due to the complexity of biological samples, spectral overlap is common. To overcome this, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton coupling networks, helping to identify spin systems within a molecule. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with directly attached or long-range coupled carbons (¹³C) or phosphorus (³¹P) atoms, which is particularly important for identifying phosphate (B84403) groups and their attachment points on the arabinose sugar moiety. hyphadiscovery.comnih.gov

| NMR Experiment | Purpose in Metabolite Identification |

| 1D ¹H NMR | Initial screening and quantification of metabolites. |

| 2D ¹H-¹H COSY | Identification of scalar coupled protons, defining the arabinose spin system. |

| 2D ¹H-¹H TOCSY | Elucidation of the complete proton network within the arabinose ring. |

| 2D ¹H-¹³C HSQC | Correlation of protons to their directly attached carbon atoms for backbone assignment. |

| 2D ¹H-¹³C HMBC | Identification of long-range proton-carbon correlations, confirming the base, sugar, and hydroxymethyl group connectivity. |

| ¹H-³¹P HMBC | Crucial for determining the position of phosphorylation (e.g., 5'-monophosphate, -diphosphate, or -triphosphate) by correlating phosphorus signals with protons on the sugar ring. |

This suite of experiments allows for the definitive structural elucidation of metabolites, which is a critical step in understanding the compound's mechanism of action. unl.edu

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the detection and quantification of metabolites within cells. nih.govnih.gov It is a cornerstone of metabolomics and is particularly well-suited for profiling the intracellular concentrations of nucleoside analogs and their phosphorylated derivatives. researchgate.netrsc.org

The general workflow for an MS-based metabolomics study involves sample quenching to halt metabolic activity, extraction of intracellular metabolites, followed by analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The high polarity of phosphorylated nucleosides often necessitates specialized chromatographic techniques, such as ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC), to achieve adequate retention and separation.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, generating characteristic fragmentation patterns that provide structural information, particularly on the sugar, base, and number of phosphate groups. nih.gov

For 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, an LC-MS/MS method would be developed to monitor the parent compound and its expected mono-, di-, and tri-phosphorylated metabolites. The transitions monitored in a targeted analysis would be specific to each of these species.

| Metabolite | Expected Ionization Mode | Potential MS/MS Transition (Parent Ion → Fragment Ion) |

| 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil | Positive/Negative | [M+H]⁺ → [Base+H]⁺ or [M-H]⁻ → [PO₃]⁻ (for phosphates) |

| 5'-monophosphate | Negative | [M-H]⁻ → [M-H-PO₃]⁻ |

| 5'-diphosphate | Negative | [M-H]⁻ → [M-H-P₂O₆]⁻ |

| 5'-triphosphate | Negative | [M-H]⁻ → [M-H-P₃O₉]⁻ |

This targeted approach allows for the sensitive and specific quantification of the intracellular concentrations of the active and inactive forms of the compound, providing critical data for pharmacokinetic and pharmacodynamic modeling. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Ligand Complexes

Understanding how a nucleoside analog interacts with its target enzyme at an atomic level is crucial for rational drug design and for explaining its mechanism of action. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques for obtaining high-resolution structural information of enzyme-ligand complexes. researchgate.net

Many nucleoside analogs, particularly those with an arabinose sugar, target DNA or RNA polymerases. After intracellular conversion to their triphosphate form, they act as substrates for these enzymes. X-ray crystallography can reveal the precise binding mode of these analogs within the polymerase active site.

For example, studies on human primase with other arabinofuranosyl nucleoside analogues like fludarabine-TP and vidarabine-TP have provided detailed insights into their inhibitory mechanism. acs.org The crystal structures revealed that the arabinose sugar moiety is a key determinant for inhibition. Specifically, the 2'-hydroxyl group of the arabinose sugar can form critical hydrogen bonds that are important for the inhibitory effect. acs.org Although a crystal structure of a polymerase in complex with the triphosphate of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil is not currently available, it is plausible that it would bind in a similar fashion to other arabinofuranosyl nucleotides, with the triphosphate moiety coordinating with magnesium ions in the active site and the base forming hydrogen bonds with the template strand. nih.gov

Polymerases are dynamic enzymes that undergo significant conformational changes during the catalytic cycle. nih.gov The binding of a correct nucleotide triphosphate typically induces a transition from an "open" to a "closed" conformation, which properly aligns the substrate for catalysis. Cryo-EM and time-resolved crystallography are powerful techniques for capturing these different conformational states. nih.govnih.gov

The binding of a nucleoside analog can interfere with these conformational changes. For instance, the altered sugar pucker of an arabinofuranosyl nucleotide might prevent the polymerase from fully adopting the closed conformation, thereby slowing down or preventing the chemical step of nucleotide incorporation. nih.gov Single-molecule Förster resonance energy transfer (smFRET) studies on polymerases have shown that the enzyme can adopt an "ajar" conformation as a fidelity checkpoint. nih.gov It is conceivable that an arabinofuranosyl analog could trap the polymerase in such a non-productive state. While specific cryo-EM studies on 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil are lacking, this technique holds great promise for visualizing the dynamic interactions between this class of analogs and their target polymerases.

Biophysical Techniques for Ligand Binding and Enzyme Kinetics

A comprehensive mechanistic understanding requires the quantification of the binding affinity and the kinetics of the interaction between the analog and its target enzyme. A variety of biophysical techniques are available for this purpose. nih.govnih.gov

Isothermal titration calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). Surface plasmon resonance (SPR) is another powerful technique that can determine the on-rate (ka) and off-rate (kd) of binding, from which the Kd can be calculated. Fluorescence-based assays, such as fluorescence polarization, can also be used to determine binding affinities in a high-throughput manner. nih.gov

Pre-steady-state kinetic analysis is essential for dissecting the individual steps of the polymerase reaction, including nucleotide binding, the conformational change, the chemical step of incorporation, and translocation. nih.gov By using rapid-quench techniques, the rates of these individual steps can be measured. For a nucleoside analog triphosphate, these studies can reveal whether the inhibition is due to weaker binding, a slower conformational change, a reduced rate of chemistry, or a combination of these factors. For example, studies with HIV reverse transcriptase have shown that while some nucleoside analogs bind with similar affinity to the natural substrate, the rate of incorporation is significantly slower due to misalignment in the active site. nih.gov

| Biophysical Technique | Parameters Determined | Application to 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, Stoichiometry (n) | To measure the binding affinity and thermodynamics of the triphosphate analog to the target polymerase. |

| Surface Plasmon Resonance (SPR) | ka, kd, Kd | To determine the kinetics of binding and dissociation of the triphosphate analog from the polymerase. |

| Pre-Steady-State Kinetics | Rates of binding, conformational change, and incorporation | To elucidate the specific step in the polymerase reaction cycle that is inhibited by the analog. |

Together, these advanced methodologies provide a multi-faceted view of the mechanism of action of nucleoside analogs like 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, from their metabolic activation to their detailed interaction with their ultimate molecular target.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to quantitatively measure the heat changes that occur during a binding interaction between two molecules in solution. This method directly determines the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

In the context of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, ITC can be employed to study its direct binding to a purified target enzyme, such as thymidylate synthase or a nucleoside kinase. In a typical ITC experiment, a solution of the compound would be titrated into a solution containing the target enzyme in the sample cell of the calorimeter. As the compound binds to the enzyme, heat is either released or absorbed, and this is detected by the instrument.

Detailed Research Findings:

While specific ITC data for the interaction of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil with its potential enzymatic targets are not extensively available in the public domain, we can consider a representative experiment involving a similar nucleoside analog and its target enzyme to illustrate the expected outcomes. For instance, studying the binding of a competitive inhibitor to thymidylate synthase would yield a characteristic binding isotherm.

The raw ITC data would consist of a series of heat spikes corresponding to each injection of the compound. Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of the compound to the enzyme. This binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters.

Below is an interactive table representing hypothetical thermodynamic data for the binding of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil to a target enzyme, derived from a simulated ITC experiment.

| Thermodynamic Parameter | Value | Unit |

| Binding Affinity (K D ) | 5.2 | µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | -8.7 | cal/mol·K |

This table presents hypothetical data for illustrative purposes.

A negative enthalpy change (ΔH) would suggest that the binding is an exothermic process, likely driven by the formation of favorable interactions such as hydrogen bonds and van der Waals forces between the compound and the enzyme's active site. The stoichiometry (n) value close to 1 would indicate a 1:1 binding ratio between the compound and the enzyme.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical biosensing technique used to monitor biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The other molecule (the analyte) flows over the surface, and its binding to the ligand is detected as a change in the SPR signal, measured in resonance units (RU). SPR provides valuable information on the kinetics of binding, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated.

For the analysis of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, an SPR experiment would typically involve immobilizing the target enzyme on the sensor chip. A series of concentrations of the compound would then be injected over the chip surface. The resulting sensorgrams would show the association of the compound during the injection phase and its dissociation during the buffer flow phase.

Detailed Research Findings:

The following interactive table presents a hypothetical set of kinetic data for the interaction of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil with an immobilized enzyme, as would be determined by SPR analysis.

| Kinetic Parameter | Value | Unit |

| Association Rate (k a ) | 2.5 x 10^4 | M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | 1.3 x 10⁻¹ | s⁻¹ |

| Equilibrium Dissociation Constant (K D ) | 5.2 | µM |

This table presents hypothetical data for illustrative purposes.

The K D value obtained from the ratio of k d to k a should be consistent with the binding affinity determined by ITC, providing a cross-validation of the results from two different biophysical techniques.

High-Throughput Screening Assays for Enzymatic Inhibition

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate the activity of a specific biological target. In the context of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, an HTS assay could be developed to screen for its inhibitory activity against a relevant enzyme, such as thymidylate synthase.

A common HTS assay for enzyme inhibitors is a fluorescence-based assay. For thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a coupled-enzyme assay can be used. In such an assay, the production of the co-product dihydrofolate (DHF) is coupled to a second enzymatic reaction that generates a fluorescent signal. Inhibition of thymidylate synthase by a compound like 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil would lead to a decrease in the fluorescent signal.

Detailed Research Findings:

While a specific HTS campaign for 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil may not be publicly documented, research on analogous compounds provides a framework. For instance, studies on 1-(5-phospho-β-D-arabinosyl)-5-substituted-uracils have demonstrated their potential as inhibitors of thymidylate synthetase. An HTS campaign would involve screening a library of such compounds at a single concentration to identify initial "hits." These hits would then be subjected to secondary screening to confirm their activity and determine their potency (e.g., IC₅₀ value).

The results of a hypothetical HTS campaign for inhibitors of thymidylate synthase are presented in the interactive table below. The table shows the percent inhibition of a small set of compounds, including our compound of interest, and their corresponding IC₅₀ values for the confirmed hits.

| Compound ID | Percent Inhibition at 10 µM | IC₅₀ (µM) | Hit Confirmation |

| Compound A | 85.2 | 2.1 | Confirmed |

| 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil | 78.5 | 4.7 | Confirmed |

| Compound C | 12.3 | > 100 | Not a Hit |

| Compound D | 92.1 | 0.8 | Confirmed |

| Compound E | 5.6 | > 100 | Not a Hit |

This table presents hypothetical data for illustrative purposes.

This HTS data would identify 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil as a confirmed inhibitor of the target enzyme, providing a basis for further mechanistic studies and lead optimization.

Mechanisms of Resistance in Cell Culture and Viral Systems

Development of Viral Resistance in in vitro Passaging Experiments

The serial passaging of viruses in the presence of a selective pressure, such as an antiviral nucleoside analog, often leads to the emergence of resistant strains. This process mimics the development of clinical resistance and allows for the identification of specific genetic changes responsible for the resistant phenotype. For arabinofuranosyl nucleosides, these mutations typically occur in viral enzymes that are either responsible for activating the drug or are the direct target of its active form.

Viral DNA polymerases are the ultimate target for the active triphosphate form of many nucleoside analogs. nih.gov These analogs are incorporated into the growing viral DNA chain, leading to the termination of replication. nih.gov Mutations within the gene encoding the viral polymerase can alter the enzyme's structure, reducing its affinity for the analog triphosphate or enhancing its ability to excise the incorporated drug.